
Sodium 6-chloro-2-fluoropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-chloro-2-fluoropyridine-3-sulfinate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with chlorine and fluorine atoms. The unique structure of this compound imparts distinct chemical properties, making it valuable in synthetic chemistry and other scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloro-2-fluoropyridine-3-sulfinate typically involves the reaction of 6-chloro-2-fluoropyridine with a sulfonating agent. One common method includes the use of sodium sulfinate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-chloro-2-fluoropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide groups.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
Sodium 6-chloro-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 6-chloro-2-fluoropyridine-3-sulfinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical reactions, influencing cellular processes. The chlorine and fluorine substitutions on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- 6-chloro-2-fluoropyridine-3-sulfonyl chloride
- 3,5-dichloro-2,4,6-trifluoropyridine
- 3-chloro-2,4,5,6-tetrafluoropyridine
Comparison: Sodium 6-chloro-2-fluoropyridine-3-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical reactivity compared to other fluorinated pyridines. The presence of both chlorine and fluorine atoms further enhances its versatility in synthetic applications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C5H2ClFNNaO2S |
|---|---|
Poids moléculaire |
217.58 g/mol |
Nom IUPAC |
sodium;6-chloro-2-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
QKHMZOFTLJJGAY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC(=C1S(=O)[O-])F)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


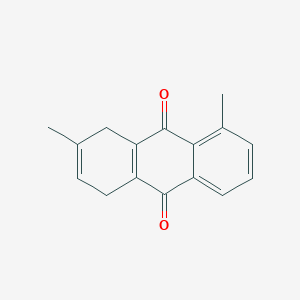
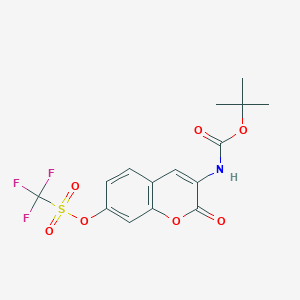
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
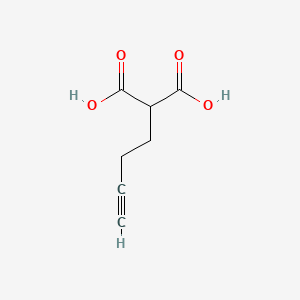
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
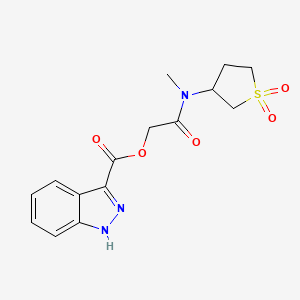
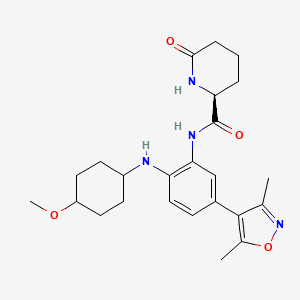
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
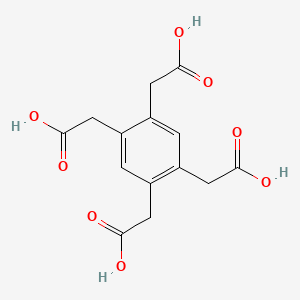

![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
